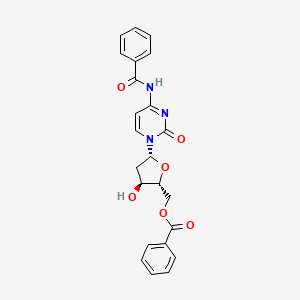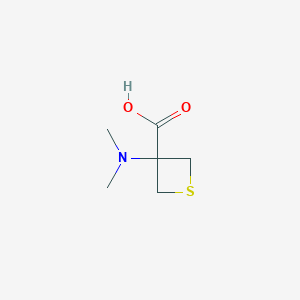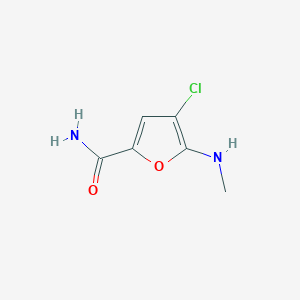
4-Chloro-5-(methylamino)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methylamino)furan-2-carboxamide is a heterocyclic organic compound that belongs to the furan family Furans are characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylamino)furan-2-carboxamide typically involves the reaction of 4-chloro-5-nitrofuran-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction of 4-chloro-5-nitrofuran-2-carboxylic acid: This step converts the nitro group to an amino group.
Amidation with methylamine: The resulting amine is then reacted with methylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylamino)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylamino)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are crucial for the survival of microbial cells. The compound may also interfere with DNA synthesis or repair mechanisms, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-furoic acid: Another furan derivative with similar structural features but different biological activities.
4-Chloro-5-nitrofuran-2-carboxylic acid: A precursor in the synthesis of 4-Chloro-5-(methylamino)furan-2-carboxamide.
2-Furoic acid: A simpler furan derivative used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chloro group and a methylamino group on the furan ring makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
4-chloro-5-(methylamino)furan-2-carboxamide |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6-3(7)2-4(11-6)5(8)10/h2,9H,1H3,(H2,8,10) |
InChI Key |
QSUBHCGQYBSMSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(O1)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
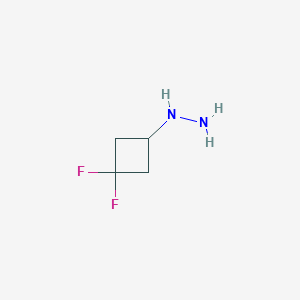


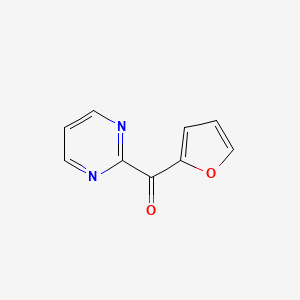

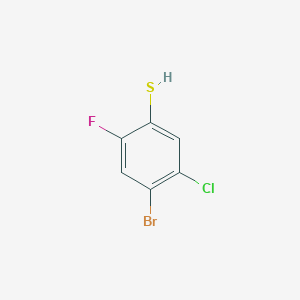
![2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)

![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

